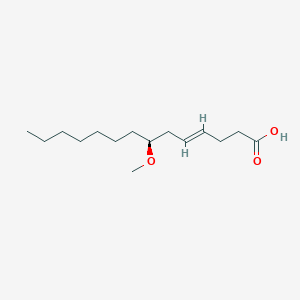
Lyngbic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lyngbic acid is a long-chain fatty acid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Biological Activities
-
Antimicrobial Properties :
- Lyngbic acid exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . However, it has limited efficacy against Gram-negative bacteria, which poses challenges for its therapeutic applications.
-
Quorum Sensing Inhibition :
- Research indicates that this compound interferes with quorum sensing (QS) mechanisms in bacteria like Pseudomonas aeruginosa. This disruption can reduce biofilm formation and virulence factor production, making it a potential candidate for treating chronic infections where biofilms are prevalent . For example, it was found to inhibit LasB enzymatic activity, which is crucial for the pathogenicity of Pseudomonas aeruginosa .
- Anti-Biofilm Activity :
- Cytotoxic Effects :
Synthesis and Derivatives
The total synthesis of this compound has been achieved through various methods, enabling the exploration of its derivatives for enhanced biological activity. For instance, researchers have synthesized hybrid compounds by coupling this compound with other bioactive molecules, leading to a focused library of chimeric derivatives with improved antibacterial and cytotoxic activities .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated strong inhibition against Staphylococcus aureus with an IC50 value in the low micromolar range, while showing less activity against Gram-negative strains .
Case Study 2: Quorum Sensing Inhibition
In a series of assays using Pseudomonas aeruginosa biosensor strains, this compound was found to significantly inhibit QS-regulated gene expression in a dose-dependent manner. The compound's ability to disrupt QS pathways suggests its potential as a therapeutic agent for managing bacterial infections characterized by biofilm formation .
Eigenschaften
Molekularformel |
C15H28O3 |
|---|---|
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
(E,7S)-7-methoxytetradec-4-enoic acid |
InChI |
InChI=1S/C15H28O3/c1-3-4-5-6-8-11-14(18-2)12-9-7-10-13-15(16)17/h7,9,14H,3-6,8,10-13H2,1-2H3,(H,16,17)/b9-7+/t14-/m0/s1 |
InChI-Schlüssel |
DHIPOEWPWSLXNL-KGXGESDWSA-N |
Isomerische SMILES |
CCCCCCC[C@@H](C/C=C/CCC(=O)O)OC |
Kanonische SMILES |
CCCCCCCC(CC=CCCC(=O)O)OC |
Synonyme |
7S-methoxytetradec-4(E)-enoic acid lyngbic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















